molecular formula C₁₂H₁₉D₃O B1141081 Geosmin-d3 CAS No. 135441-88-2

Geosmin-d3

Cat. No.: B1141081
CAS No.: 135441-88-2
M. Wt: 185.32
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Description

Geosmin-d3 is a deuterated analog of geosmin, a naturally occurring organic compound known for its distinct earthy odor. Geosmin is produced by various microorganisms, including cyanobacteria and actinobacteria, and is responsible for the characteristic smell of soil and freshwater after rain. The deuterated form, this compound, is often used in scientific research to study the biosynthesis and metabolic pathways of geosmin due to its stable isotope labeling.

Biochemical Analysis

Biochemical Properties

Geosmin-d3 plays a significant role in biochemical reactions. It is produced by the bacterial geosmin synthase, a bifunctional enzyme . This enzyme converts FPP into (1(10)E,5E)-germacradien-11-ol, which is then further converted into this compound .

Cellular Effects

The effects of this compound on cells are primarily related to its strong odor. Humans can detect this compound at concentrations as low as 5 parts per trillion or 0.000005 mg/L . This sensitivity can lead to public concern, particularly related to foul-smelling drinking water .

Molecular Mechanism

The molecular mechanism of this compound involves the geosmin synthase enzyme. The N-terminal domain of this enzyme converts FPP into (1(10)E,5E)-germacradien-11-ol. The C-terminal domain then further converts this intermediate into this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the presence of this compound can often lead to episodes of distinctly unpleasant tasting/smelling water when released into the water supply .

Dosage Effects in Animal Models

It is known that this compound can be a contaminant of microbial origin in aquaculture, affecting the taste and smell of fish and other seafood .

Metabolic Pathways

This compound is involved in the terpene biosynthetic pathway. It is produced from FPP, a common precursor in the biosynthesis of terpenes .

Transport and Distribution

It is known that this compound can be detected in the environment, including in soil and water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geosmin-d3 can be synthesized through the deuteration of geosmin. The process involves the incorporation of deuterium atoms into the geosmin molecule. One common method is the catalytic hydrogenation of geosmin in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and reactors designed for isotope labeling. The deuterated product is then purified through distillation or chromatography to achieve the desired isotopic purity and chemical purity.

Chemical Reactions Analysis

Types of Reactions: Geosmin-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction involving reagents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), and bases (sodium hydroxide).

Major Products:

    Oxidation: Oxygenated derivatives such as ketones and alcohols.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Geosmin-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

    Chemistry: Used as a tracer in studies of geosmin biosynthesis and metabolic pathways. It helps in understanding the enzymatic processes involved in geosmin production.

    Biology: Employed in ecological studies to trace the movement and transformation of geosmin in different environmental settings.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of geosmin-related compounds.

    Industry: Applied in the development of methods for detecting and removing geosmin from drinking water, as it is a common cause of earthy odors in water supplies.

Comparison with Similar Compounds

Geosmin-d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some related compounds include:

    Geosmin: The non-deuterated form, known for its earthy odor and widespread occurrence in nature.

    2-Methylisoborneol: Another earthy-smelling compound produced by microorganisms, often found alongside geosmin in water supplies.

    Dehydrogeosmin: A derivative of geosmin with a similar structure but different chemical properties.

This compound’s uniqueness lies in its use as a tracer in scientific research, providing valuable information on the biosynthesis and metabolic pathways of geosmin and related compounds.

Properties

IUPAC Name

(4R,4aR,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUXFOGCDVKGO-IJLUTSLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@]2([C@]1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186647
Record name 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16452-32-7
Record name 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16452-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4alpha,4aalpha,8aalpha)-Octahydro-4,8a-dimethyl-4a(2H)-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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